Product packaging for 2,3-Dichloro-5-ethyl-6-methylpyrazine(Cat. No.:)

2,3-Dichloro-5-ethyl-6-methylpyrazine

Cat. No.: B13298983
M. Wt: 191.05 g/mol
InChI Key: HXTNCWRNCVTKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-5-ethyl-6-methylpyrazine is a versatile alkylpyrazine derivative serving as a key synthetic intermediate in medicinal chemistry and chemical research. The specific arrangement of chloro and alkyl substituents on the pyrazine ring makes it a valuable scaffold for constructing more complex molecules. Pyrazine derivatives are widely investigated for their diverse bioactivities, including antitumor, antimicrobial, and antiviral properties . The reactive chlorine atoms at the 2 and 3 positions are susceptible to nucleophilic displacement, allowing for functionalization with various nucleophiles such as amines, alkoxides, and thiols to generate novel compound libraries . The ethyl and methyl alkyl groups influence the compound's lipophilicity and are potential sites for metabolic oxidation . This compound is strictly for research applications in analytical method development, method validation, and Quality Control as a reference standard, providing traceability in pharmaceutical development . It is also valuable in the synthesis of flavor and fragrance agents, as alkylated pyrazines are naturally occurring in foods and contribute to roasted, nutty, and coffee-like odors . For Research Use Only. Not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8Cl2N2 B13298983 2,3-Dichloro-5-ethyl-6-methylpyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

2,3-dichloro-5-ethyl-6-methylpyrazine

InChI

InChI=1S/C7H8Cl2N2/c1-3-5-4(2)10-6(8)7(9)11-5/h3H2,1-2H3

InChI Key

HXTNCWRNCVTKDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=N1)Cl)Cl)C

Origin of Product

United States

Synthetic Methodologies for 2,3 Dichloro 5 Ethyl 6 Methylpyrazine and Analogues

Precursor Synthesis Strategies for Pyrazine (B50134) Ring Formation

The initial and crucial phase in the synthesis of 2,3-dichloro-5-ethyl-6-methylpyrazine is the construction of the 5-ethyl-6-methylpyrazine precursor. This involves the formation of the heterocyclic pyrazine ring with the desired alkyl substituents in the correct positions. Various synthetic strategies can be employed for this purpose, primarily centered around condensation and cycloaddition reactions.

Condensation Reactions for Pyrazine Core Elaboration

Condensation reactions are a cornerstone in the synthesis of pyrazine rings, providing versatile pathways to a wide array of substituted pyrazines. These methods typically involve the reaction of 1,2-dicarbonyl compounds with 1,2-diamines or the self-condensation of α-amino ketones.

The Gutknecht pyrazine synthesis , first reported by Hermann Gutknecht in 1879, is a well-established method for preparing pyrazines. researchgate.netresearchgate.net This pathway involves the self-condensation of two molecules of an α-amino ketone. The α-amino ketone precursor is often generated in situ from the corresponding α-oximinoketone through reduction. researchgate.netresearchgate.net The dimerization of the α-amino ketone leads to a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net For the synthesis of an unsymmetrical pyrazine like 5-ethyl-6-methylpyrazine, a mixture of two different α-amino ketones would be required, which can lead to a mixture of products, thus posing a challenge for regioselectivity. researchgate.net

A plausible synthetic route for the precursor, 2-ethyl-3,6-dimethylpyrazine, a structural isomer, has been patented. This method utilizes a Minici reaction, where 2,5-dimethylpyrazine (B89654) is reacted with n-propionaldehyde in the presence of iron sulfate, sulfuric acid, and hydrogen peroxide. nih.gov This suggests that radical-based alkylation of a pre-existing pyrazine ring can be a viable strategy for introducing alkyl groups.

Reaction NameDescriptionPrecursorsKey Intermediates
Gutknecht Synthesis Self-condensation of α-amino ketones. researchgate.netresearchgate.netα-Amino ketones (often from α-oximinoketones) researchgate.netDihydropyrazine researchgate.net
Gastaldi Synthesis A method noted for incorporating nitrile groups. nbu.ac.inVariesVaries
Minici Reaction (Analogous) Radical alkylation of a pyrazine ring. nih.govA pre-formed pyrazine and an aldehyde. nih.govAlkyl radical

A general and widely used method for constructing the pyrazine ring is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. cuni.cz For the synthesis of 5-ethyl-6-methylpyrazine, this would involve the reaction of 2,3-pentanedione (B165514) with ethylenediamine. The initial condensation forms a dihydropyrazine, which is then oxidized to the aromatic pyrazine. This method offers a straightforward approach to symmetrically and unsymmetrically substituted pyrazines, depending on the choice of the dicarbonyl and diamine starting materials. The reaction conditions are often mild, and in some cases, can be performed in environmentally friendly solvents like water. cuni.cz

1,2-Dicarbonyl Compound1,2-DiamineProduct
2,3-PentanedioneEthylenediamine5-Ethyl-6-methylpyrazine

The synthesis of pyrazine carboxylic acid derivatives provides another avenue to functionalized pyrazines that can be further modified. researchgate.netthegoodscentscompany.comindianchemicalsociety.com These derivatives can be prepared through various synthetic routes. For instance, condensation of the appropriate precursors can yield a pyrazine ring with a carboxylic acid or ester group. This functional group can then be subjected to further chemical transformations. While not a direct route to 5-ethyl-6-methylpyrazine, the synthesis of a pyrazine carboxylic acid with the desired alkyl substituents could serve as an intermediate, which could then be decarboxylated to afford the target precursor. The synthesis of amides from pyrazine-2-carboxylic acids has been extensively studied, showcasing the reactivity of these derivatives. researchgate.net The conversion of a pyrazine carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride is also a well-documented transformation. nih.gov

Cycloaddition Reactions in Pyrazine Synthesis

Cycloaddition reactions offer an alternative and powerful strategy for the construction of the pyrazine ring system. These reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), can provide access to highly substituted pyrazines. figshare.comresearchgate.net In an inverse-electron-demand Diels-Alder reaction, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. The resulting bicyclic intermediate then undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like nitrogen gas, to form the aromatic pyrazine ring.

For the synthesis of substituted pyrazines, intramolecular cycloaddition reactions of tethered diene and dienophile systems have also been employed. bldpharm.com For instance, a 1,2,3-triazine (B1214393) with a non-complementary substitution pattern can undergo cycloaddition with ynamines to produce pyridazine (B1198779) products. nbu.ac.in While a specific cycloaddition route to 5-ethyl-6-methylpyrazine is not explicitly detailed in the available literature, the versatility of these methods suggests their potential applicability in constructing such unsymmetrical dialkylpyrazines. The synthesis of substituted pyrazines from N-allyl malonamides via a sequence involving diazidation and subsequent thermal or copper-mediated cyclization has also been reported. researchgate.netresearchgate.net

Halogenation Strategies for Introducing Chlorine Atoms

Once the 5-ethyl-6-methylpyrazine precursor is synthesized, the next critical step is the introduction of two chlorine atoms at the 2 and 3 positions of the pyrazine ring. This is typically achieved through direct chlorination using potent chlorinating agents.

The direct chlorination of pyrazine rings, especially those activated by electron-donating alkyl groups, can be achieved using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). nih.gov This combination is a robust chlorinating agent capable of converting hydroxypyrazines (pyrazinones) or the pyrazine N-oxides to their corresponding chloropyrazines.

A likely synthetic strategy for this compound would involve the initial synthesis of 5-ethyl-6-methylpyrazin-2(1H)-one or 5-ethyl-6-methylpyrazine-2,3-diol. These pyrazinone or dihydroxypyrazine intermediates can then be treated with a chlorinating agent like phosphorus oxychloride, often in the presence of a base such as N,N-dimethylaniline, to yield the desired this compound. The reaction of a quinazolinone with POCl₃ and PCl₅ to introduce a chlorine atom is a well-established procedure that can be considered analogous. researchgate.net

The reactivity of the pyrazine ring towards chlorination is influenced by the substituents present. Electron-donating groups, such as the ethyl and methyl groups in the precursor, would activate the ring towards electrophilic attack, facilitating the chlorination process. However, controlling the regioselectivity to obtain the desired 2,3-dichloro isomer is a key challenge that depends on the specific reaction conditions and the nature of the chlorinating agent.

PrecursorChlorinating AgentProduct
5-Ethyl-6-methylpyrazin-2(1H)-onePOCl₃ / PCl₅This compound
5-Ethyl-6-methylpyrazine-2,3-diolPOCl₃ / PCl₅This compound

Direct Chlorination Methods

Direct chlorination of the pyrazine ring is a primary method for introducing chloro substituents. The reactivity of the pyrazine ring, influenced by the presence of alkyl groups, dictates the conditions required for successful chlorination.

One approach involves the use of elemental chlorine. For instance, the reaction of 2,5-dimethylpyrazine with chlorine gas in a solvent like carbon tetrachloride can lead to nuclear chlorination. This reaction can proceed without the need for ultraviolet (UV) light. lookchem.com However, the conditions must be carefully controlled, as vapor-phase chlorination of unsubstituted pyrazine at high temperatures (300 to 600 °C) has also been reported to produce monochloropyrazine, with the presence of water vapor helping to reduce tar formation. google.com In some cases, direct chlorination can result in mixtures of products, and the regioselectivity can be influenced by the existing substituents on the pyrazine ring. lookchem.com

Another effective reagent for the direct chlorination of alkylpyrazines is sulfuryl chloride (SO₂Cl₂), often in the presence of a promoter like N,N-dimethylformamide (DMF). This method has been shown to chlorinate monoalkylpyrazines specifically in the 3-position. Symmetrical 2,6-dialkylpyrazines also undergo ready nuclear chlorination under these conditions. rsc.org

The mechanism of direct chlorination on aromatic rings, such as pyrazine, typically proceeds via an electrophilic substitution pathway. However, under certain conditions, such as with UV radiation, a free-radical mechanism can be involved, which may lead to side-chain halogenation on the alkyl substituents. lookchem.com

Table 1: Comparison of Direct Chlorination Methods for Pyrazines

Reagent Conditions Substrate Example Product Example Reference
Chlorine (Cl₂) Carbon tetrachloride, no UV light 2,5-Dimethylpyrazine 2-Chloro-3,6-dimethylpyrazine lookchem.com
Chlorine (Cl₂) Vapor phase, 300-600 °C, water vapor Pyrazine Monochloropyrazine google.com

Conversion of Hydroxypyrazines to Chloropyrazines using Phosphoryl Chloride

A widely employed and reliable method for the synthesis of chloropyrazines is the conversion of the corresponding hydroxypyrazines (or their tautomeric pyrazinone forms) using a chlorinating agent such as phosphoryl chloride (POCl₃). acs.orgtripod.com This transformation is a key step in many synthetic routes toward functionalized pyrazines.

The reaction is typically carried out by heating the hydroxypyrazine in excess phosphoryl chloride, which often serves as both the reagent and the solvent. nih.gov In some cases, phosphorus pentachloride (PCl₅) is used as an additive to enhance the reactivity. tripod.com The reaction temperature and duration are highly dependent on the substituents present on the pyrazine ring. For example, a simple alkyl group in the 3-position does not significantly hinder the replacement of the hydroxyl group, and the reaction can proceed rapidly in refluxing POCl₃. However, the presence of additional alkyl or aryl groups at the 5- and 6-positions can sterically hinder the reaction, necessitating higher temperatures (e.g., 140-200 °C in a sealed tube) to achieve good yields. tripod.com

A more recent development for this type of chlorination is a solvent-free method using equimolar amounts of POCl₃ and a base like pyridine. This procedure, conducted in a sealed reactor at high temperatures (140–160 °C), has been shown to be efficient for a variety of hydroxylated nitrogen-containing heterocycles, including pyrazines, and is suitable for large-scale preparations. nih.gov

Table 2: Reaction Conditions for Conversion of Hydroxypyrazines to Chloropyrazines

Hydroxypyrazine Substrate Reagent(s) Conditions Observations Reference
2-Hydroxy-3-alkylpyrazine POCl₃ Reflux Rapid reaction tripod.com
2-Hydroxy-3-alkyl-5-methylpyrazine POCl₃ Sealed tube, 140 °C More difficult replacement tripod.com
2-Hydroxy-3-alkyl-5,6-dimethylpyrazine POCl₃ Sealed tube, 190-200 °C Good yield at high temperature tripod.com

Introduction of Alkyl Substituents (Ethyl and Methyl) on the Pyrazine Ring

The introduction of alkyl groups onto the pyrazine nucleus is a fundamental step in the synthesis of the target compound and its analogs. Various methods have been developed to achieve this, with the Minisci reaction being a prominent example for the functionalization of electron-deficient heterocycles.

Alkylation Reactions via Minisci Reaction

The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient aromatic compounds, including pyrazines. wikipedia.org This reaction involves the addition of a nucleophilic alkyl radical to the protonated heteroaromatic ring. wikipedia.org Due to the acidic conditions required to protonate the nitrogen-containing heterocycle, this method is highly effective for pyrazines. wikipedia.org

The alkyl radicals are typically generated from precursors such as carboxylic acids via oxidative decarboxylation with a silver salt (e.g., AgNO₃) and a strong oxidizing agent like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). wikipedia.org The reaction offers a significant advantage over traditional electrophilic substitution methods like Friedel-Crafts alkylation, which are generally ineffective for electron-deficient rings. wikipedia.org

One of the challenges of the Minisci reaction can be a lack of regioselectivity, often leading to a mixture of isomers, which can complicate purification. wikipedia.org However, modern variations of the reaction conditions have been developed to be milder and more selective. wikipedia.org The choice of radical source and reaction conditions can also influence the outcome, with acylation sometimes occurring as a side reaction. wikipedia.org

Stereoselective and Regioselective Alkylation Approaches

Achieving high regioselectivity in the alkylation of the pyrazine ring is crucial for the efficient synthesis of specifically substituted compounds like this compound. While stereoselectivity is more pertinent to the introduction of chiral substituents, the principles of regiocontrol are paramount for placing the ethyl and methyl groups at the desired positions.

The regioselectivity of radical reactions like the Minisci alkylation on substituted pyrazines is influenced by both electronic and steric factors. nih.gov For instance, existing substituents on the pyrazine ring can direct the incoming radical to specific positions. In some cases, by carefully tuning the reaction conditions, such as solvent and pH, it is possible to favor the formation of a particular regioisomer. nih.govacs.org

For more controlled and predictable alkylation, a common strategy involves the use of pre-functionalized pyrazines where other reactive sites are blocked. For example, a blocking group can be temporarily installed on the pyrazine ring to direct the Minisci alkylation to a specific, otherwise less reactive, position. nih.govnih.gov Following the alkylation, the blocking group is removed to yield the desired regiochemically pure product. nih.gov

Alternative approaches to regioselective alkylation include metal-catalyzed cross-coupling reactions, such as Negishi coupling, where a pyrazine triflate can be coupled with an organozinc reagent to introduce an alkyl group at a specific position. researchgate.net Furthermore, the regioselective metalation of the pyrazine ring followed by quenching with an alkyl electrophile is another strategy to achieve site-specific alkylation. acs.org

Advanced Coupling Reactions in the Synthesis of Functionalized Pyrazines

The chloro substituents on the pyrazine ring are not only key features of the target molecule but also serve as versatile handles for further molecular elaboration through various cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a highly effective and widely used palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds. rsc.org In the context of pyrazine chemistry, this reaction is particularly valuable for the functionalization of chloropyrazines. It involves the reaction of a chloropyrazine with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.orgnih.gov

The reactivity of chloropyrazines in Suzuki-Miyaura coupling can be lower than that of the corresponding bromo- or iodo-pyrazines, often requiring more sophisticated and active catalyst systems. researchgate.netdntb.gov.ua Modern palladium catalysts, often employing bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, have been developed to efficiently couple these less reactive chloro-heterocycles. researchgate.netnih.gov Buchwald's palladium precatalysts, for example, have shown significant improvements in the Suzuki-Miyaura coupling of various chloro-heterocycles. researchgate.netdntb.gov.ua

For dichloropyrazines, such as the 2,3-dichloro core of the target molecule, site-selective Suzuki-Miyaura coupling can be a challenge. The relative reactivity of the different chlorine atoms can be influenced by the electronic and steric environment of the pyrazine ring. rsc.org In some cases, by carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective mono-arylation or mono-alkylation at one of the chloro-positions, leaving the other available for subsequent transformations. rsc.orgnih.gov

Table 3: Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-Heterocycles

Catalyst/Precatalyst Ligand Base Solvent/Conditions Application Reference
Pd(PEPPSI)(IPr) IPr (NHC) Various Toluene, 60-100 °C C4-selective coupling of dichloropyridines nih.gov
PdCl₂ None (ligand-free) Na₂CO₃, NBu₄Br Aqueous solvent C4-selective coupling of dichloropyridines nsf.gov
Pd₂(dba)₃ 2-(di-tert-butylphosphino)biphenyl Cs₂CO₃ THF/water, 40 °C General cross-coupling youtube.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This methodology has become a cornerstone in organic synthesis for its broad substrate scope and functional group tolerance, largely replacing harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.orgrug.nl The reaction typically involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. rug.nl The choice of ligand is crucial for the reaction's success, with various generations of phosphine ligands developed to improve catalyst efficiency, stability, and scope. wikipedia.orgorganic-chemistry.org

Research has demonstrated the high efficiency of proazaphosphatrane ligands, such as P(i-BuNCH₂CH₂)₃N, in combination with Pd₂(dba)₃ for the amination of a diverse set of aryl chlorides, including heteroaryl chlorides like chloropyridines. researchgate.net This catalyst system is effective for a wide variety of amines and performs well even with sterically hindered substrates. researchgate.net The reaction conditions are generally mild, often conducted at around 100°C with a low catalyst loading of about 1 mol %. researchgate.net

Table 1: Buchwald-Hartwig Amination of Aryl Chlorides with Various Amines

Aryl Chloride Amine Catalyst System Base Temp (°C) Yield (%)
4-Chlorotoluene Morpholine 1 mol % Pd₂(dba)₃ / 2 mol % P(i-BuNCH₂CH₂)₃N NaOtBu 100 98
2-Chloropyridine N-Methylaniline 1 mol % Pd₂(dba)₃ / 2 mol % P(i-BuNCH₂CH₂)₃N NaOtBu 100 98
1-Chloro-4-(trifluoromethyl)benzene Aniline (B41778) 1 mol % Pd₂(dba)₃ / 2 mol % P(i-BuNCH₂CH₂)₃N NaOtBu 100 99
2-Chlorotoluene Di-n-butylamine 0.25 mol % Pd₂(dba)₃ / 0.5 mol % P(i-BuNCH₂CH₂)₃N NaOtBu 100 98

Data sourced from a study on the scope of proazaphosphatrane ligands in Buchwald-Hartwig amination reactions. researchgate.net

Oxidative Coupling Methodologies

Oxidative coupling represents a direct and atom-economical approach to synthesizing pyrazine rings. These methods often involve the formation of C-N bonds through the oxidation of C-H and N-H bonds. A notable example is the copper-catalyzed aerobic oxidative C-H/N-H coupling between simple ketones and diamines. researchgate.net This strategy provides a straightforward route to a variety of substituted pyrazines using molecular oxygen as the oxidant. researchgate.netnih.gov

Mechanistic studies suggest the involvement of radical species in these transformations. researchgate.net X-ray absorption fine structure experiments have identified a reactive Cu(II) species coordinated by nitrogen and oxygen atoms as key to the aerobic oxidative coupling process. researchgate.net Another approach involves the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by earth-abundant manganese pincer complexes, which selectively forms 2,5-substituted pyrazine derivatives with water and hydrogen gas as the only byproducts. nih.gov

Table 2: Copper-Catalyzed Aerobic Oxidative Synthesis of Pyrazines

Ketone Diamine Catalyst Oxidant Yield (%)
Acetophenone Ethylenediamine CuBr O₂ 85
Propiophenone Ethylenediamine CuBr O₂ 81
4-Methylacetophenone Ethylenediamine CuBr O₂ 88
1-Indanone Ethylenediamine CuBr O₂ 79

Data from a study on copper-catalyzed aerobic oxidative coupling for pyrazine synthesis. researchgate.net

Negishi Cross-Coupling Strategies

The Negishi cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds. wikipedia.org The reaction couples organozinc compounds with organic halides or triflates, catalyzed by a nickel or palladium complex. wikipedia.orgrsc.org A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which allows for faster reaction times compared to other cross-coupling reactions, though they require anhydrous conditions due to their moisture sensitivity. wikipedia.org This method is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms, making it highly versatile in organic synthesis. wikipedia.org

In the context of pyrazine chemistry, Negishi coupling provides an effective means to introduce carbon substituents onto the pyrazine core. rsc.org For instance, various dichloropyrazines can undergo direct metalation followed by coupling. The choice of catalyst and ligands is critical for achieving high yields and selectivity, especially when dealing with functionalized or sterically demanding substrates. nih.gov The development of biaryldialkylphosphine ligands, such as CPhos, has enabled the efficient coupling of secondary alkylzinc halides with aryl bromides and chlorides by promoting the desired reductive elimination over competing β-hydride elimination. nih.gov

Table 3: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Halides

Aryl Halide Alkylzinc Halide Catalyst System Temp (°C) Yield (%)
4-Bromobenzonitrile i-PrZnCl 1 mol % Pd(OAc)₂ / 2 mol % CPhos 25 96
4-Chloroacetophenone i-PrZnCl 1 mol % Pd(OAc)₂ / 2 mol % CPhos 60 95
2-Bromopyridine Cyclohexylzinc chloride 1 mol % Pd(OAc)₂ / 2 mol % CPhos 25 90
1-Bromo-4-fluorobenzene Cyclopentylzinc chloride 1 mol % Pd(OAc)₂ / 2 mol % CPhos 25 92

Data from a study on an efficient palladium-catalyzed process for Negishi coupling. nih.gov

Ullmann Coupling and Reductive Heck Coupling Reactions

Ullmann Coupling

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form biaryls, has evolved significantly. organic-chemistry.orgnih.gov Modern "Ullmann-type" reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions to form carbon-oxygen and carbon-nitrogen bonds. organic-chemistry.org These reactions have been improved through the development of ligands that allow for milder reaction conditions and broader substrate scope, overcoming the harsh temperatures and high copper loadings of the classical method. nih.govresearchgate.net Ligands such as L-proline and N,N-dimethylglycine have been shown to promote the coupling of aryl iodides with various nitrogen heterocycles at moderate temperatures (80-90 °C), producing N-aryl products in good to excellent yields. researchgate.netacs.org

Reductive Heck Coupling

The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation. nih.gov The reductive Heck variant has emerged as a valuable method that involves intercepting the alkylpalladium intermediate, formed after migratory insertion, with a hydride source. rsc.org This circumvents the β-hydride elimination step that typically follows insertion in the standard Heck reaction, resulting in a hydroarylation or hydrovinylation of the alkene. This reaction is particularly useful for constructing complex molecular architectures, such as the piperidine (B6355638) ring in natural product synthesis, often with good stereoselectivity. rsc.org While less common in pyrazine synthesis, the principles of Heck-type couplings have been applied, for example in the synthesis of pyrazine-bridged diimidazolium salts used as carbene precursors in catalysis. scilit.com

Table 4: Compound Names

Compound Name
This compound
4-Chlorotoluene
Morpholine
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
P(i-BuNCH₂CH₂)₃N (2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane)
NaOtBu (Sodium tert-butoxide)
2-Chloropyridine
N-Methylaniline
1-Chloro-4-(trifluoromethyl)benzene
Aniline
Di-n-butylamine
Acetophenone
Ethylenediamine
CuBr (Copper(I) bromide)
Propiophenone
4-Methylacetophenone
1-Indanone
4-Bromobenzonitrile
i-PrZnCl (Isopropylzinc chloride)
Pd(OAc)₂ (Palladium(II) acetate)
CPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
4-Chloroacetophenone
2-Bromopyridine
Cyclohexylzinc chloride
1-Bromo-4-fluorobenzene
Cyclopentylzinc chloride
L-proline

Chemical Reactivity and Transformation Studies of 2,3 Dichloro 5 Ethyl 6 Methylpyrazine

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrazines

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring significantly activates the chlorine atoms of 2,3-dichloro-5-ethyl-6-methylpyrazine towards nucleophilic attack. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone for introducing diverse functionalities onto the heterocyclic core.

Amination Reactions

The substitution of chlorine atoms with amino groups is a fundamental transformation in the synthesis of biologically active molecules. The reaction of dichloropyrazines with various amines typically proceeds via the SNAr mechanism. For instance, the reaction of 2,3-dichloropyrazine (B116531) with ammonia (B1221849) is a known method to produce 2-amino-3-chloropyrazine, which serves as a key intermediate for therapeutic agents. google.com This demonstrates the feasibility of selective mono-amination.

Studies on the related compound 2,6-dichloropyrazine (B21018) have shown that both mono- and di-substitution products can be obtained by controlling the reaction stoichiometry and conditions. The reaction with adamantane-containing amines, for example, can lead to the formation of both mono- and di-aminated products. nih.gov It is often observed that the introduction of the first amino group deactivates the ring towards a second substitution, requiring more forcing conditions or catalytic methods to achieve disubstitution. nih.gov

For this compound, a similar reactivity pattern is expected. Reaction with one equivalent of an amine would likely lead to a mixture of 2-amino-3-chloro-5-ethyl-6-methylpyrazine and 3-amino-2-chloro-5-ethyl-6-methylpyrazine, with the potential for controlling selectivity based on the steric and electronic effects of the nucleophile and the reaction conditions. Achieving disubstitution to yield a 2,3-diamino-5-ethyl-6-methylpyrazine derivative would likely necessitate harsher conditions or the use of palladium catalysis, which is known to facilitate challenging aminations. nih.gov

Table 1: Representative Amination Reactions on Dichloropyrazines
SubstrateAmine NucleophileKey ConditionsProduct(s)Reference
2,3-DichloropyrazineAmmoniaNot specified2-Amino-3-chloropyrazine google.com
2,6-DichloropyrazineAdamantylalkylaminesPd(0)/JosiPhos catalyst for disubstitutionMono- and di-aminated pyrazines nih.gov
2-Chloropyrimidine (B141910)Various aminesKF in water2-Aminopyrimidines researchgate.net

Thiolate and Phenoxide Substitutions

Oxygen and sulfur nucleophiles, such as phenoxides and thiolates, are also effective partners in SNAr reactions with halogenated heterocycles. These reactions provide access to aryl ethers and thioethers, which are important structural motifs. Research on 3,6-dichloro-1,2,4,5-tetrazine, another electron-deficient halogenated heterocycle, has demonstrated that phenols and thiols can readily displace the chlorine atoms to form di-substituted products. nih.gov This reactivity is directly applicable to the dichloropyrazine system.

The reaction of this compound with a thiolate (RS⁻) or phenoxide (ArO⁻) nucleophile is expected to proceed smoothly. The first substitution would yield a monosubstituted intermediate, which could then undergo a second substitution, often under slightly more vigorous conditions, to afford the disubstituted product. The relative reactivity of the two chlorine atoms could be influenced by the ethyl and methyl substituents, although a mixture of regioisomers is possible in the monosubstitution step.

Table 2: Expected Products from Thiolate and Phenoxide Substitution
SubstrateNucleophileAnticipated Product TypeAnalogous Reaction Reference
This compoundSodium thiophenoxide (PhSNa)Pyrazinyl thioether nih.gov
This compoundSodium phenoxide (PhONa)Pyrazinyl aryl ether nih.gov

Reactions with Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles, such as imidazole (B134444) and pyrazole, can also act as N-nucleophiles in SNAr reactions. These reactions are valuable for creating complex structures and linking different heterocyclic systems. For example, the coupling of 2-chloropyrimidine with imidazole and benzimidazole (B57391) has been successfully achieved under copper catalysis, affording high yields of the corresponding N-heteroaryl pyrimidines. researchgate.net While these reactions can sometimes be performed under thermal conditions, metal catalysis often improves yields and reaction times.

For this compound, reaction with a nitrogen heterocycle like imidazole would be expected to yield mono- and di-substituted products. The basicity and nucleophilicity of the incoming heterocycle, along with the reaction conditions (thermal vs. catalyzed), would determine the outcome and efficiency of the transformation.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

While SNAr reactions are powerful, metal-catalyzed cross-coupling reactions offer a complementary and often more versatile approach to functionalize the C-Cl bonds of this compound. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under conditions that are often milder than those required for SNAr.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools in modern organic synthesis. sigmaaldrich.cnyoutube.com These reactions have been applied to a wide range of halogenated heterocycles.

In the context of dichlorinated heteroarenes like 2,4-dichloropyridine, palladium catalysis has been shown to enable selective cross-coupling. nih.gov For instance, by carefully selecting the palladium catalyst and ligands, it is possible to achieve selective Suzuki-Miyaura coupling at one chlorine position over another. nih.gov For this compound, a Suzuki-Miyaura coupling with an arylboronic acid could potentially be controlled to give either the mono- or diarylated product. The electronic and steric environment of the C2 and C3 positions, influenced by the adjacent nitrogen and alkyl groups, would play a crucial role in directing the regioselectivity of the first coupling step.

Table 3: Potential Palladium-Catalyzed Reactions
Reaction NameCoupling PartnerExpected ProductGeneral Reference
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Aryl-substituted pyrazine nih.gov
SonogashiraTerminal alkyne (R-C≡CH)Alkynyl-substituted pyrazine mdpi.com
HeckAlkene (CH₂=CHR)Alkenyl-substituted pyrazine sigmaaldrich.cn

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions, particularly for activating less reactive C-Cl bonds. researchgate.net Detailed studies on the nickel-catalyzed Suzuki-Miyaura coupling of dichloropyridines have demonstrated that ligand choice is critical for controlling selectivity between mono- and diarylation. nih.gov For example, less electron-rich di- and triarylphosphine ligands tend to favor monoarylation, while more electron-rich trialkylphosphines can lead to the diarylated product. nih.gov

This precedent is highly relevant to this compound. A nickel-catalyzed Suzuki-Miyaura coupling would be a viable strategy for introducing aryl or heteroaryl substituents. The challenge often lies in preventing catalyst inhibition, as α-halo-N-heterocycles can sometimes form stable, inactive nickel complexes. semanticscholar.org However, with appropriate ligand and reaction condition optimization, nickel catalysis offers a promising route for the selective functionalization of this dichloropyrazine derivative.

Table 4: Ligand Effects in Nickel-Catalyzed Monoarylation of Dichloropyridines
Catalyst SystemSubstrate TypeGeneral Selectivity OutcomeReference
Ni(cod)₂ / PPh₂MeDichloropyridinesHigh selectivity for monoarylation nih.gov
Ni(cod)₂ / PCy₃DichloropyridinesPredominantly diarylated products nih.gov

Functional Group Interconversions on Pyrazine Core and Side Chains

The pyrazine ring and its alkyl substituents offer multiple sites for chemical modification. Functional group interconversions can alter the electronic and steric properties of the molecule, leading to a diverse array of derivatives.

The ethyl and methyl groups attached to the pyrazine ring are susceptible to oxidation, particularly at the benzylic-like positions, which are the carbon atoms directly attached to the aromatic ring. This reactivity is analogous to the oxidation of alkylbenzenes. masterorganicchemistry.comfemaflavor.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are commonly employed for this type of transformation. masterorganicchemistry.com

The reaction proceeds through the oxidation of the alkyl side chain to a carboxylic acid. For this compound, the expected products would be the corresponding mono- and di-carboxylic acids. The presence of a hydrogen atom on the carbon directly attached to the pyrazine ring is a prerequisite for this reaction to occur. masterorganicchemistry.com

Table 1: Expected Products from the Oxidation of this compound

Starting MaterialOxidizing AgentExpected Major Product(s)
This compoundKMnO₄3,4-Dichloropyrazine-2,5-dicarboxylic acid
3,4-Dichloro-5-carboxypyrazine-2-carboxylic acid

Note: The table is based on general principles of alkyl side-chain oxidation on aromatic rings, as specific literature for this compound is not available.

The chlorine atoms on the pyrazine ring are susceptible to nucleophilic substitution, including hydrolysis. Under appropriate conditions, one of the chlorine atoms can be replaced by a hydroxyl group, leading to the formation of a pyrazinone. This reaction is a common transformation for chloropyrazines.

Furthermore, the resulting chloro-hydroxypyrazine or the parent dichloropyrazine can potentially undergo reactions to form carboxamides, although the direct conversion is not a standard procedure. A more plausible route to a carboxamide would involve the initial oxidation of an alkyl group to a carboxylic acid, followed by conversion to an acyl chloride and subsequent reaction with an amine.

Hydrazones are compounds containing the R₁R₂C=NNH₂ functional group and are typically formed by the reaction of a carbonyl compound (aldehyde or ketone) with hydrazine (B178648) (H₂NNH₂). Direct derivatization of this compound to a hydrazone is not a direct transformation.

However, if the alkyl side chains were first oxidized to carbonyl groups, subsequent reaction with hydrazine or its derivatives could yield the corresponding hydrazones. For instance, oxidation of the ethyl group to an acetyl group would create a ketone that could then be converted to a hydrazone.

Table 2: Hypothetical Pathway to Hydrazone Derivatives

IntermediateReagentProduct Class
2,3-Dichloro-5-acetyl-6-methylpyrazineHydrazine (H₂NNH₂)Hydrazone
2,3-Dichloro-5-formyl-6-methylpyrazinePhenylhydrazinePhenylhydrazone

Note: This table represents a hypothetical reaction sequence, as the initial oxidation of the alkyl groups to carbonyls on this specific molecule would need to be established.

Derivatization at Ethyl and Methyl Positions

Beyond oxidation, the ethyl and methyl side chains can be sites for other derivatization reactions, although the electron-withdrawing nature of the dichloropyrazine ring can influence their reactivity. Halogenation of the alkyl groups, particularly at the benzylic-like positions, could be achieved under radical conditions, for example, using N-bromosuccinimide (NBS) with a radical initiator.

These halogenated intermediates could then serve as precursors for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the side chains.

Advanced Analytical and Spectroscopic Characterization of 2,3 Dichloro 5 Ethyl 6 Methylpyrazine and Its Derivatives

High-Resolution Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of 2,3-Dichloro-5-ethyl-6-methylpyrazine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the molecular structure of pyrazine (B50134) derivatives by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

For a compound like this compound, the ¹H NMR spectrum is expected to show signals corresponding to the ethyl and methyl groups. The methyl protons would likely appear as a singlet, while the ethyl group would present as a triplet for the terminal methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The presence of the electron-withdrawing chlorine atoms on the pyrazine ring would influence the chemical shifts of these protons, typically shifting them downfield compared to unsubstituted pyrazines. For instance, in the related 2-methylpyrazine (B48319), the methyl protons appear at approximately 2.57 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbons of the pyrazine ring directly bonded to chlorine atoms would be significantly shifted downfield. The chemical shifts of the ethyl and methyl carbons would also be characteristic. In comparison, the reported ¹³C NMR chemical shifts for 2-methylpyrazine show the methyl carbon at around 21.3 ppm and the ring carbons ranging from approximately 142 to 153 ppm. spectrabase.com

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
GroupPredicted ¹H NMR (ppm)Predicted MultiplicityPredicted ¹³C NMR (ppm)
Ring-CH₃~2.6Singlet (s)~20-22
-CH₂CH₃~2.8Quartet (q)~28-30
-CH₂CH₃~1.3Triplet (t)~12-14
Ring C-Cl--~150-155
Ring C-Alkyl--~155-160

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of a molecule, which can help confirm its structure. The molecular weight of the parent compound, 2-ethyl-6-methylpyrazine (B77461), is 122.17 g/mol . nist.gov The introduction of two chlorine atoms in place of two hydrogen atoms on the pyrazine ring would yield a molecular weight of approximately 190.06 g/mol for this compound.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a characteristic pattern of peaks (M, M+2, M+4) with relative intensities of approximately 9:6:1.

Tandem mass spectrometry (MS/MS) would be used to analyze the fragmentation of the molecular ion. Common fragmentation pathways for alkylpyrazines involve the loss of alkyl groups. For this compound, expected fragmentation could include the loss of an ethyl radical (•C₂H₅) or a methyl radical (•CH₃), leading to significant fragment ions. For example, the fragmentation of the related 2,3-diethyl-5-methylpyrazine (B150936) shows characteristic losses of alkyl fragments. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound
IonPredicted m/zDescription
[M]⁺190/192/194Molecular ion peak cluster (due to Cl isotopes)
[M-CH₃]⁺175/177/179Loss of a methyl radical
[M-C₂H₅]⁺161/163/165Loss of an ethyl radical
[M-Cl]⁺155/157Loss of a chlorine radical

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Investigation

IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands. These would include C-H stretching vibrations for the alkyl groups (typically 2850-3000 cm⁻¹) and potentially weak aromatic C-H stretches if any are present. The C=N and C=C stretching vibrations within the pyrazine ring are expected in the 1400-1600 cm⁻¹ region. A key feature would be the C-Cl stretching vibrations, which typically appear in the 600-800 cm⁻¹ range.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrazine and its derivatives typically display two main absorption bands corresponding to π → π* and n → π* transitions. The intense π → π* transitions occur at shorter wavelengths, while the less intense n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, appear at longer wavelengths. The presence of chloro and alkyl substituents on the pyrazine ring would cause shifts in the absorption maxima (λmax) of these bands compared to the parent pyrazine molecule.

X-ray Crystallography and Structural Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For example, the X-ray structure of 2-Ethyl-3,5,6-triphenylpyrazine has been determined. researchgate.netnih.gov This compound crystallizes in the triclinic space group P-1. nih.gov Such studies reveal that significant steric crowding from bulky substituents can cause the pyrazine ring to distort from planarity, adopting conformations like a flattened twist-boat. researchgate.netnih.gov A similar analysis for this compound would determine its crystal system, space group, and precise atomic coordinates, allowing for a detailed examination of its molecular geometry.

Table 3: Example Crystal Data for a Substituted Pyrazine Derivative (2-Ethyl-3,5,6-triphenylpyrazine) nih.gov
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.2327 (9)
b (Å)9.8708 (11)
c (Å)10.6787 (14)
α (°)79.604 (10)
β (°)70.351 (11)
γ (°)87.848 (8)
Volume (ų)901.20 (19)

Analysis of Dihedral Angles and Intermolecular Interactions (e.g., π–π Stacking, Hydrogen Bonding, Chalcogen Bonding)

The crystal structure allows for a detailed analysis of intermolecular forces that govern the crystal packing.

π–π Stacking: Pyrazine rings are known to participate in π–π stacking interactions, which are crucial for the self-assembly of molecules in the solid state. rsc.org These interactions can occur in various geometries, such as parallel-displaced or T-shaped, and are primarily driven by dispersion forces. researchgate.networldscientific.com The presence of substituents influences the nature and strength of these stacking interactions. nih.gov

Hydrogen Bonding: While this compound lacks classical hydrogen bond donors like O-H or N-H, weak C-H···N or C-H···Cl hydrogen bonds can still play a role in the crystal packing. preprints.org In derivatives containing amino groups, stronger N-H···N hydrogen bonds are a dominant feature, often forming characteristic dimer motifs. mdpi.com The nitrogen atoms of the pyrazine ring are frequent hydrogen bond acceptors. nih.gov

Halogen and Chalcogen Bonding: The chlorine atoms in this compound can participate in halogen bonding. nih.gov This is a non-covalent interaction where the chlorine atom acts as an electrophilic species (a halogen bond donor), interacting with a Lewis base, such as the nitrogen atom of a neighboring pyrazine ring. Similarly, should derivatives be synthesized with chalcogen atoms (S, Se, Te), chalcogen bonding could also direct the supramolecular assembly. researchgate.netmdpi.com These interactions are highly directional and have become a valuable tool in crystal engineering. preprints.org

Advanced Chromatographic Separation and Purity Assessment Techniques

The comprehensive characterization of this compound and its derivatives necessitates the use of advanced analytical techniques to ensure identity, purity, and stability. Chromatographic methods are central to these efforts, providing the means to separate complex mixtures and quantify individual components with high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of non-volatile or thermally labile pyrazine derivatives. While gas chromatography is often employed for volatile pyrazines, HPLC is invaluable for compounds that are not amenable to GC analysis or for preparations containing non-volatile impurities.

Reversed-phase HPLC (RP-HPLC) is a commonly applied mode for the separation of pyrazine analogues. nih.gov In this technique, a non-polar stationary phase, typically octadecyl silica (B1680970) (ODS) C18, is used in conjunction with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The choice of mobile phase, often a mixture of water with acetonitrile (B52724) or methanol, is critical for achieving optimal separation. nih.gov

For instance, the separation of structurally similar isomers like 2-ethyl-6-methylpyrazine (2E6MP) and 2-ethyl-5-methylpyrazine (B82492) (2E5MP) has been successfully achieved using specialized HPLC columns and mobile phase compositions. nih.govresearchgate.net While a standard C18 column with a simple acetonitrile/water gradient may not be sufficient to resolve these isomers, the use of polysaccharide-based chiral stationary phases, such as Chiralpak AD-H, with mobile phases like hexane/isopropanol has proven effective. nih.govresearchgate.net This highlights the importance of method development in achieving the desired resolution for closely related pyrazine derivatives.

The detection of pyrazines in HPLC is typically accomplished using a photodiode array (PDA) detector, which can monitor absorbance over a wide range of wavelengths, or a mass spectrometer (MS) for more definitive identification. shimadzu.comnih.gov

Table 1: Illustrative HPLC Conditions for Pyrazine Derivative Separation

ParameterConditionReference
ColumnChiralpak AD-H nih.govresearchgate.net
Mobile PhaseHexane/Isopropanol (99.5:0.5) nih.gov
Flow Rate0.2 mL/min nih.gov
DetectorNot Specified nih.gov

Gas Chromatography-Ion Mobility Spectroscopy (GC-IMS)

Gas Chromatography-Ion Mobility Spectroscopy (GC-IMS) is a powerful hyphenated technique that offers an additional dimension of separation compared to traditional GC-MS. chromatographyonline.comresearchgate.net This technique is particularly well-suited for the analysis of complex volatile and semi-volatile compounds, such as pyrazine derivatives, providing high sensitivity and rapid analysis times. chromatographyonline.comresearchgate.net

In GC-IMS, compounds are first separated based on their volatility and interaction with the stationary phase in the GC column. chromatographyonline.com Subsequently, the eluted compounds are ionized and enter the ion mobility spectrometer, where they are separated based on their size, shape, and charge in a drift tube under the influence of a weak electric field. chromatographyonline.com This two-dimensional separation provides enhanced resolution, allowing for the differentiation of isomers that may be difficult to separate by GC alone. researchgate.net

The coupling of GC with IMS is advantageous due to the fast analysis times of IMS, typically in the range of minutes. chromatographyonline.com This rapid separation in the drift tube complements the separation achieved in the GC column, resulting in a comprehensive profile of the volatile components in a sample. mdpi.com GC-IMS has been effectively used for the analysis of alkylpyrazines in various matrices, demonstrating its capability to resolve complex mixtures and identify individual components. researchgate.net

Table 2: Key Features of GC-IMS for Pyrazine Analysis

FeatureDescriptionReference
Separation PrincipleOrthogonal separation based on gas chromatographic retention time and ion mobility drift time. mdpi.com
Analysis TimeTypically completed within 3 to 5 minutes. chromatographyonline.com
AdvantagesHigh sensitivity, high resolution, rapid detection, and the ability to distinguish between isomers with similar molecular weights but different structures. chromatographyonline.comresearchgate.net
ApplicationsAnalysis of volatile organic compounds in food, environmental science, and medical diagnostics. chromatographyonline.com

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials, including pyrazine derivatives.

In a TGA experiment, a sample is heated in a furnace, and its mass is continuously monitored. The resulting data is plotted as a thermogram, which shows mass loss versus temperature. The thermogram provides valuable information about the decomposition pattern of the compound, including the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs.

For halogenated pyrazines such as this compound, TGA can provide insights into their thermal stability. The presence of halogen atoms can influence the thermal decomposition pathway and the temperature at which it occurs. The analysis can reveal the temperature range in which the compound is stable and the number of decomposition steps involved.

Table 3: General Information Obtainable from TGA of a Pyrazine Derivative

ParameterInformation Provided
Onset Temperature of DecompositionThe temperature at which the compound begins to lose mass, indicating the start of thermal decomposition.
Decomposition ProfileThe number of distinct mass loss steps, which can suggest a multi-stage decomposition process.
Residual MassThe amount of material remaining at the end of the analysis, which can indicate the formation of a stable char or residue.
Kinetic ParametersAdvanced analysis of the TGA data can provide information on the kinetics of the decomposition reaction.

Theoretical and Computational Chemistry of 2,3 Dichloro 5 Ethyl 6 Methylpyrazine Systems

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

No specific studies on the electronic structure and molecular properties of 2,3-Dichloro-5-ethyl-6-methylpyrazine were found.

Density Functional Theory (DFT) Studies

There are no available DFT studies for this compound in the provided search results.

Ab Initio Methods for Electronic Configurations

There are no available studies using ab initio methods for the electronic configurations of this compound in the provided search results.

Conformational Analysis and Molecular Dynamics Simulations

No specific studies on the conformational analysis or molecular dynamics simulations of this compound were found.

Minimum Energy Conformations

There is no available information on the minimum energy conformations of this compound in the provided search results.

Torsional Motion Studies

There are no available studies on the torsional motion of this compound in the provided search results.

Reaction Mechanism Predictions and Transition State Analysis

No specific studies on reaction mechanism predictions or transition state analysis for this compound were found in the provided search results.

Structure-Property Relationship Modeling and Predictive Design

Currently, there is no published research that specifically models the structure-property relationships of this compound. Such studies are crucial for understanding how the compound's molecular structure, including the electronegativity of the chlorine atoms and the steric and electronic effects of the alkyl groups, influences its physicochemical properties and potential applications. Without experimental or computational data, predictive design of novel derivatives with tailored properties remains a hypothetical exercise.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity

No QSAR studies focusing on the chemical reactivity of this compound were found in the public domain. QSAR models are instrumental in correlating a compound's structural features with its chemical reactivity. For this pyrazine (B50134) derivative, such a study would involve the calculation of various molecular descriptors (e.g., electronic, steric, and topological) and correlating them with experimentally determined or computationally predicted reactivity parameters. The absence of this research means there are no established models to predict the reactivity of this compound or its analogs.

In Silico Studies of Molecular Interactions and Ligand Binding (non-biological target)

The scientific literature lacks any in silico investigations into the molecular interactions and non-biological ligand binding of this compound. These computational studies, which often employ techniques like molecular docking and molecular dynamics simulations, are vital for predicting how a molecule might interact with various materials or chemical sensors. The specific influence of the dichloro, ethyl, and methyl substituents on the pyrazine core's interaction profile has not been computationally elucidated.

Applications of 2,3 Dichloro 5 Ethyl 6 Methylpyrazine and Its Functionalized Derivatives in Chemical Sciences

Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The reactivity of the carbon-chlorine bonds in 2,3-dichloro-5-ethyl-6-methylpyrazine through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions renders it a valuable building block for the synthesis of a wide array of more complex molecular architectures.

Precursors for Indole (B1671886) and Benzothiazepine (B8601423) Derivatives

While direct literature precedents for the synthesis of indole and benzothiazepine derivatives specifically from this compound are not extensively documented, the known reactivity of dihalopyrazines suggests plausible synthetic pathways. The chlorine atoms on the pyrazine (B50134) ring can be displaced by appropriate nucleophiles, a common strategy in the construction of fused heterocyclic systems.

For the synthesis of indole derivatives , a hypothetical pathway could involve a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, with a suitable aniline (B41778) derivative. Subsequent intramolecular cyclization, possibly through a palladium-catalyzed C-H activation or other cyclization strategies, could then lead to the formation of a pyrazino[2,3-b]indole core structure. The ethyl and methyl groups on the pyrazine ring would remain as substituents on the final indole derivative, allowing for the generation of a library of specifically functionalized indoles.

Similarly, in the synthesis of benzothiazepine derivatives , this compound could serve as a key electrophilic component. A sequential nucleophilic aromatic substitution reaction with an aminothiophenol derivative could lead to the formation of the seven-membered thiazepine ring fused to the pyrazine core. The reaction conditions would likely need to be carefully controlled to achieve selective mono- or di-substitution, thus providing access to a variety of benzothiazepine analogues. The synthesis of 1,5-benzothiazepine (B1259763) derivatives, for instance, often involves the reaction of o-aminothiophenol with α,β-unsaturated carbonyl compounds or their equivalents. nih.govnih.govresearchgate.netrsc.org A plausible adaptation of this methodology could involve the reaction of an appropriately functionalized pyrazine with o-aminothiophenol.

Building Blocks for Macrocyclic Systems (e.g., Azaphthalocyanines)

Dichloropyrazine derivatives are valuable precursors for the synthesis of macrocyclic compounds, most notably azaphthalocyanines. Azaphthalocyanines are structural analogues of phthalocyanines where one or more of the benzene (B151609) rings are replaced by nitrogen-containing heterocyclic rings, such as pyrazine. This substitution significantly modifies the electronic and photophysical properties of the macrocycle.

The synthesis of azaphthalocyanines often involves the tetramerization of dicyanopyrazine derivatives. While this compound does not possess the requisite dicyano groups for direct tetramerization, it can be envisioned as a precursor to the necessary building blocks. The chlorine atoms can be substituted with cyanide groups through a nucleophilic substitution reaction, for example, using a cyanide salt in the presence of a suitable catalyst. The resulting 2,3-dicyano-5-ethyl-6-methylpyrazine could then undergo a template-catalyzed cyclotetramerization reaction, typically in the presence of a metal salt, to yield the corresponding metal-complexed azaphthalocyanine. The presence of the ethyl and methyl groups on the periphery of the macrocycle would enhance its solubility in organic solvents, a crucial factor for its processing and application. Research has demonstrated the synthesis of azaphthalocyanines from 5,6-dichloropyrazine-2,3-dicarbonitrile, highlighting the feasibility of using dichloropyrazines as precursors for these macrocyclic systems. researchgate.net

Catalytic Applications and Ligand Design in Organic Reactions

The pyrazine nucleus, with its two nitrogen atoms, provides an excellent platform for the design of ligands for transition metal-based catalysts. The electronic properties of the pyrazine ring can be fine-tuned by the introduction of various substituents, thereby influencing the catalytic activity of the resulting metal complexes.

Ligands for Transition Metal Complexes

Derivatives of this compound can be functionalized to create novel ligands for a variety of transition metals. The chlorine atoms can be replaced with donor groups such as phosphines, amines, or pyridyls through nucleophilic substitution or cross-coupling reactions. This would result in bidentate or potentially polydentate ligands capable of coordinating to metal centers.

For instance, a double nucleophilic substitution with a diphenylphosphine (B32561) nucleophile would yield a bidentate bis(phosphine) ligand. The electronic properties of this ligand, and consequently the catalytic activity of its metal complexes, would be influenced by the electron-withdrawing nature of the pyrazine ring and the steric bulk of the ethyl and methyl groups. Such ligands could find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The nitrogen atoms of the pyrazine ring itself can also coordinate to metal centers, leading to the formation of polynuclear complexes or materials with interesting magnetic or electronic properties. The use of pyrazine-fused phenanthroline ligands in copper(I) complexes has been shown to influence their photophysical properties. nih.gov

Table 1: Potential Ligand Modifications of this compound and Their Catalytic Applications

Ligand TypeSynthetic StrategyPotential Metal ComplexesPotential Catalytic Applications
Bis(phosphine)Nucleophilic substitution with PR₂⁻Palladium, Rhodium, IridiumCross-coupling, Hydrogenation, Hydroformylation
Bis(pyridyl)Suzuki or Stille cross-couplingRuthenium, Iron, CobaltOxidation, Reduction, C-H activation
Amino-functionalizedBuchwald-Hartwig aminationCopper, Nickel, PalladiumC-N bond formation

Materials Science Applications

The rigid, aromatic structure and the tunable electronic properties of the pyrazine core make its derivatives attractive candidates for applications in materials science, particularly in the development of organic dyes and fluorescent materials.

Development of Advanced Dyes and Fluorophores

Pyrazine-based compounds can exhibit interesting photophysical properties, including strong absorption and emission in the visible region of the electromagnetic spectrum. nih.govmedibeacon.com The electronic nature of the pyrazine ring, being electron-deficient, can be further modulated by the introduction of electron-donating or electron-withdrawing groups.

Functionalization of this compound by replacing the chlorine atoms with chromophoric or fluorophoric moieties can lead to the creation of novel dyes and fluorescent probes. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be employed to introduce aryl, heteroaryl, or alkynyl groups. sigmaaldrich.cnmdpi.comyoutube.com The resulting extended π-conjugated systems could exhibit intense fluorescence with potential applications in bioimaging, sensing, and organic light-emitting diodes (OLEDs). The presence of the ethyl and methyl groups can improve the solubility and processability of these materials. The development of pyrazine-based push-pull chromophores has demonstrated the potential for creating highly emissive and solvatochromic fluorophores. researchgate.net Furthermore, pyrazine-bridged D-A-D type fluorescent probes have shown promise for long-term live cell imaging. nih.govfrontiersin.org

Table 2: Potential Functionalization of this compound for Dye and Fluorophore Development

Functionalization ReactionIntroduced MoietyPotential Application
Suzuki CouplingAryl or Heteroaryl groupsOrganic Light-Emitting Diodes (OLEDs)
Sonogashira CouplingAlkynyl groupsFluorescent probes for sensing
Buchwald-Hartwig AminationAromatic aminesBioimaging agents

Liquid Crystals and Non-Linear Optical Materials

Research explicitly detailing the use or investigation of this compound in the development of liquid crystals or non-linear optical materials could not be found. The scientific literature on pyrazine-containing materials in this field typically focuses on molecules with different substitution patterns designed to promote specific mesomorphic or optical properties, and does not include this particular dichlorinated derivative.

Agrochemical Research (e.g., as intermediates for active components)

No patents or research articles were identified that describe the use of this compound as an intermediate in the synthesis of active components for agrochemicals. While chlorinated pyrazine rings can serve as building blocks in chemical synthesis, the specific role of this compound in agrochemical research is not documented.

Role in Maillard Reaction Chemistry and Flavor Precursor Studies

This compound is not identified as a product or precursor in studies of the Maillard reaction or flavor chemistry. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a primary pathway for the formation of many flavor-active pyrazines in cooked foods. frontiersin.orgnih.govimreblank.ch However, the pyrazines formed and identified are typically alkylpyrazines, such as 2-ethyl-6-methylpyrazine (B77461) or 2-ethyl-3,5-dimethylpyrazine, which contribute nutty, roasted, and cocoa-like flavors. nih.govresearchgate.netthegoodscentscompany.com Halogenated pyrazines like the 2,3-dichloro derivative are not characteristic products of these food chemistry reactions and are more commonly associated with synthetic chemical intermediates.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dichloro-5-ethyl-6-methylpyrazine, and how can reaction conditions be controlled to maximize yield?

Answer: Synthesis typically involves halogenation and alkylation steps. A common approach is cyclization of precursor pyrazines with chlorine donors (e.g., POCl₃) under anhydrous conditions, followed by ethylation using ethyl halides. Key parameters include:

  • Temperature control : Maintain 80–100°C during chlorination to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents like DMF to enhance reactivity .
  • Catalysts : Potassium carbonate or sodium hydride improves alkylation efficiency .
  • Purity monitoring : Employ HPLC to track reaction progress and confirm ≥95% purity .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral interpretations validated?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., ethyl/methyl groups at C5/C6). Compare peaks to PubChem reference data for validation .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (C₇H₇Cl₂N₂, exact mass: 204.99 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal structure ambiguities, particularly for regiochemical confirmation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density at Cl sites, predicting reactivity toward amines or thiols .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity studies .
  • Kinetic studies : Use Arrhenius plots to model activation energy for substitution reactions under varying pH .

Q. How do steric and electronic effects of substituents influence the compound’s stability in aqueous environments?

Answer:

  • Steric effects : The ethyl group at C5 increases hydrophobicity, reducing hydrolysis rates. Compare degradation kinetics with analogs (e.g., methyl vs. ethyl derivatives) via LC-MS .
  • Electronic effects : Electron-withdrawing Cl groups at C2/C3 polarize the pyrazine ring, accelerating hydrolysis under basic conditions (pH > 9). Validate via pH-dependent stability assays .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazine derivatives?

Answer:

  • Dose-response reevaluation : Test compound purity (via HPLC) and confirm bioassay protocols (e.g., cell line viability thresholds) .
  • Metabolite profiling : Identify active metabolites using UPLC-QTOF-MS to explain discrepancies between in vitro and in vivo results .
  • Theoretical alignment : Cross-reference results with QSAR models to validate mechanistic hypotheses (e.g., Cl substitution’s role in target binding) .

Methodological Design Considerations

Q. How to design a multi-step synthesis protocol integrating this compound into complex heterocycles?

Answer:

  • Stepwise functionalization : Introduce ethyl/methyl groups before halogenation to avoid steric hindrance .
  • Protection-deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during cross-coupling reactions .
  • Workup optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate intermediates with >85% recovery .

Q. What statistical methods are suitable for analyzing structure-property relationships in halogenated pyrazines?

Answer:

  • Multivariate regression : Correlate substituent electronegativity (via Hammett constants) with solubility or logP values .
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectral or bioactivity datasets to identify dominant variables .
  • Error analysis : Apply Tukey’s HSD test to compare means across synthetic batches and quantify variability .

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